molecular formula C18H25N5OS B296615 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

Número de catálogo B296615
Peso molecular: 359.5 g/mol
Clave InChI: IMQWOIIJWACPFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is also known as AMT-130 and is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of Huntington's disease.

Mecanismo De Acción

AMT-130 works by targeting the huntingtin protein and reducing its levels in the brain. The drug candidate uses RNA interference (RNAi) technology to target the mutant huntingtin protein and prevent its expression. RNAi is a natural process in the body that regulates gene expression by degrading specific mRNA molecules.
Biochemical and Physiological Effects:
AMT-130 has shown significant biochemical and physiological effects in preclinical studies. The drug candidate has been shown to reduce the levels of the mutant huntingtin protein, which is responsible for the progression of Huntington's disease. AMT-130 has also been shown to improve motor function and reduce cognitive impairments in animal models of the disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the significant advantages of using AMT-130 in lab experiments is its specificity towards the huntingtin protein. The drug candidate targets only the mutant form of the protein, leaving the healthy form unaffected. However, one of the limitations of using AMT-130 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Direcciones Futuras

There are several future directions for the research and development of AMT-130. One of the primary areas of focus is the clinical development of the drug candidate for the treatment of Huntington's disease. The drug candidate is currently in the preclinical stage, and further studies are required to evaluate its safety and efficacy in humans. Additionally, researchers are exploring the potential applications of AMT-130 in other neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, AMT-130 is a promising small molecule drug candidate that has shown significant potential in preclinical studies for the treatment of Huntington's disease. The drug candidate works by targeting the mutant huntingtin protein and reducing its levels in the brain. While there are several advantages to using AMT-130 in lab experiments, further research is required to evaluate its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of AMT-130 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with 2-methylcyclohexylamine and chloroacetyl chloride to obtain the final product, AMT-130.

Aplicaciones Científicas De Investigación

The potential applications of AMT-130 in scientific research are vast. One of the primary areas of research is the treatment of Huntington's disease, a neurodegenerative disorder that affects the brain and causes progressive cognitive and motor impairments. AMT-130 has shown promising results in preclinical studies by reducing the levels of the huntingtin protein, which is responsible for the disease's progression.

Propiedades

Fórmula molecular

C18H25N5OS

Peso molecular

359.5 g/mol

Nombre IUPAC

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C18H25N5OS/c1-12-7-9-14(10-8-12)17-21-22-18(23(17)19)25-11-16(24)20-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11,19H2,1-2H3,(H,20,24)

Clave InChI

IMQWOIIJWACPFZ-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C

SMILES canónico

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.